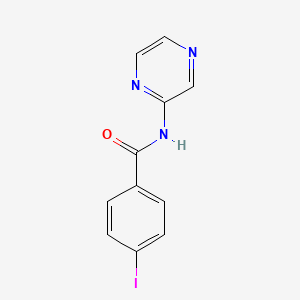

4-iodo-N-(pyrazin-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N-pyrazin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPASYKADJIJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Techniques for 4 Iodo N Pyrazin 2 Yl Benzamide

Spectroscopic Analysis Methodologies for 4-Iodo-N-(pyrazin-2-yl)benzamide

The structural elucidation of this compound, a compound of interest in medicinal chemistry and materials science, relies on a suite of advanced spectroscopic techniques. These non-destructive methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups present. The primary techniques employed for the comprehensive characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the number and types of hydrogen atoms in this compound. The chemical shifts (δ), signal integrations, and coupling constants (J) of the proton signals provide a detailed map of the proton environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazine (B50134) ring, the iodobenzoyl moiety, and the amide N-H group. The protons of the 4-iodobenzoyl group typically appear as two sets of doublets in the aromatic region, a characteristic AA'BB' system. The protons ortho to the carbonyl group are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the iodine atom due to the deshielding effect of the carbonyl group.

The pyrazine ring protons will also present characteristic signals in the downfield region of the spectrum. The chemical shifts and coupling patterns of these protons are influenced by the nitrogen atoms within the ring and the amide substituent. The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | 10.0 - 11.0 | Broad Singlet | - |

| Pyrazine H-3 | 9.0 - 9.2 | Doublet | ~1.5 |

| Pyrazine H-5 | 8.3 - 8.5 | Doublet of doublets | ~2.5, 1.5 |

| Pyrazine H-6 | 8.2 - 8.4 | Doublet | ~2.5 |

| Benzoyl H-2, H-6 | 7.8 - 8.0 | Doublet | ~8.5 |

| Benzoyl H-3, H-5 | 7.6 - 7.8 | Doublet | ~8.5 |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the amide group is expected to be the most deshielded signal, appearing at the downfield end of the spectrum (typically 160-170 ppm). The carbon atoms of the aromatic rings will resonate in the range of approximately 110-150 ppm. The carbon directly attached to the iodine atom (C-4 of the benzoyl group) will show a characteristic upfield shift compared to an unsubstituted benzene (B151609) ring due to the heavy atom effect of iodine. The carbon atoms of the pyrazine ring will have chemical shifts influenced by the two nitrogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 168 |

| Pyrazine C-2 | 150 - 153 |

| Pyrazine C-3 | 143 - 146 |

| Pyrazine C-5 | 138 - 141 |

| Pyrazine C-6 | 134 - 137 |

| Benzoyl C-1 | 133 - 136 |

| Benzoyl C-2, C-6 | 128 - 131 |

| Benzoyl C-3, C-5 | 137 - 140 |

| Benzoyl C-4 | 98 - 102 |

Note: Predicted values are based on the analysis of related benzamide (B126) and pyrazine compounds.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms in this compound. Although less sensitive than ¹H NMR, ¹⁵N NMR provides valuable information about the pyrazine ring nitrogens and the amide nitrogen.

The chemical shifts of the two nitrogen atoms in the pyrazine ring are expected to be in the typical range for diazines. The specific chemical shifts will be influenced by the electron-withdrawing nature of the N-acyl group. The amide nitrogen signal is anticipated to appear in a distinct region from the pyrazine nitrogens. The chemical shift of the amide nitrogen can provide insights into the degree of resonance delocalization and hydrogen bonding interactions. Studies on similar pyrazine and amide-containing compounds suggest that the pyrazine nitrogen signals would appear at a higher frequency (more downfield) compared to the amide nitrogen researchgate.netscience-and-fun.deresearchgate.netnih.govresearchgate.net.

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine N-1 | 330 - 360 |

| Pyrazine N-4 | 330 - 360 |

| Amide (N-H) | 110 - 140 |

Note: Chemical shifts are referenced to nitromethane and are estimates based on literature values for related structures science-and-fun.de.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in this compound by detecting the vibrations of molecular bonds.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. The N-H stretching vibration of the amide group is expected to appear as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding.

The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is a strong and prominent absorption, typically observed in the range of 1650-1680 cm⁻¹ . The N-H bending vibration (Amide II band) is expected to appear around 1520-1560 cm⁻¹.

The aromatic C-H stretching vibrations of the benzoyl and pyrazine rings will be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at a lower frequency, typically in the far-infrared region, and may not be readily observable in a standard mid-IR spectrum. A study on the closely related N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide provides valuable comparative data for the assignment of vibrational modes researchgate.net.

Table 4: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3400 |

| Aromatic C-H Stretch | Benzoyl & Pyrazine Rings | 3000 - 3100 |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 |

| N-H Bend (Amide II) | Amide | 1520 - 1560 |

| C=C/C=N Stretch | Aromatic Rings | 1400 - 1600 |

| C-N Stretch | Amide | 1200 - 1300 |

| Aromatic C-H Bend | Benzoyl & Pyrazine Rings | 700 - 900 |

Note: These are expected ranges and the exact peak positions can vary based on the physical state of the sample (solid or solution) and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides critical insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The analysis, often supported by Density Functional Theory (DFT) calculations for analogous molecules, allows for the precise assignment of characteristic bands corresponding to the various functional groups and structural components of the molecule. researchgate.netresearchgate.net

Key vibrational modes for related iodo- and pyrazine-carboxamide compounds are observed in distinct regions of the Raman spectrum. The pyrazine ring stretching modes are typically identified in the 1550-1000 cm⁻¹ range. researchgate.net For instance, in similar pyrazine derivatives, these modes appear with notable intensity. researchgate.net The stretching vibration of the C=O group in the amide linkage is a strong and characteristic band, generally appearing in the region of 1715-1600 cm⁻¹. researchgate.net

The N-H stretching vibration of the amide group is expected in the 3390 ± 60 cm⁻¹ region, though its position can be influenced by hydrogen bonding within the crystal lattice. researchgate.net Aromatic C-H stretching vibrations from both the iodobenzoyl and pyrazinyl moieties are anticipated in the 3100-3000 cm⁻¹ range. researchgate.net The carbon-iodine (C-I) stretching mode is found at lower frequencies, typically below 600 cm⁻¹, and is crucial for confirming the presence of the iodo-substituent. DFT calculations on similar structures help to assign ring breathing modes for both the phenyl and pyrazine rings. researchgate.net

Interactive Table: Predicted Raman Bands for this compound Based on Analogous Compounds

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Structural Component | Reference |

| N-H Stretching | ~3390 | Amide Linkage | researchgate.net |

| Aromatic C-H Stretching | 3100 - 3000 | Phenyl and Pyrazine Rings | researchgate.net |

| C=O Stretching | 1715 - 1600 | Amide Carbonyl | researchgate.net |

| Pyrazine Ring Stretching | 1550 - 1000 | Pyrazine Ring | researchgate.net |

| Phenyl Ring Stretching | ~1598 | Phenyl Ring | researchgate.net |

| C-N Stretching | ~1360 | Amide and Pyrazine | researchgate.net |

| C-I Stretching | < 600 | Iodophenyl Group |

Note: The wavenumbers are based on data from structurally similar compounds and DFT calculations; actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which has a chemical formula of C₁₁H₈IN₃O. This technique provides a highly accurate mass measurement, which serves to confirm the elemental composition. Instruments such as Time-of-Flight (ToF) or Orbitrap analyzers can achieve mass accuracies within a few parts per million (ppm), distinguishing the target compound from other molecules with the same nominal mass. nih.gov The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 325.9785 g/mol . HRMS analysis would be expected to yield an experimental value in very close agreement with this theoretical mass, thereby validating the compound's molecular formula.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is utilized to establish the structural connectivity of the molecule. nationalmaglab.org In a typical MS/MS experiment, the protonated parent molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. nationalmaglab.orgnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound ([M+H]⁺, m/z ≈ 326), the amide bond is a likely site for initial fragmentation. Key fragmentation pathways observed in similar heterocyclic amide systems can be predicted. nih.gov

Predicted Fragmentation Pathways:

Amide Bond Cleavage: The most common fragmentation would involve the cleavage of the C-N amide bond, leading to two primary fragment ions:

The 4-iodobenzoyl cation at m/z 233.

The 2-aminopyrazine (B29847) cation at m/z 96.

Loss of Iodine: Fragmentation can also be initiated by the loss of the iodine atom from the precursor or fragment ions.

Pyrazine Ring Fragmentation: Cross-ring cleavage of the pyrazine moiety is a known fragmentation pathway for N-heterocyclic compounds, which can lead to characteristic neutral losses or charged fragments. nih.gov

Interactive Table: Predicted MS/MS Fragmentation of [C₁₁H₈IN₃O+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure of Product Ion | Neutral Loss |

| 326 | 233 | 4-Iodobenzoyl cation | C₄H₄N₃ |

| 326 | 96 | 2-Aminopyrazine cation | C₇H₄IO |

| 233 | 106 | Benzoyl cation | I |

| 326 | 200 | [M+H-I]⁺ ion | I |

X-ray Crystallography and Solid-State Investigations

X-ray crystallography provides definitive information on the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern its crystal packing.

Single-Crystal X-ray Diffraction Analysis of this compound

While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as 2-iodobenzamide and 4-iodobenzohydrazide, allows for a detailed prediction of its solid-state conformation and packing motifs. researchgate.netnih.gov

The molecule is expected to adopt a largely planar conformation, although some torsion may exist between the plane of the benzoyl group and the pyrazine ring. The dihedral angle between the aromatic ring and the amide plane in analogous structures is typically significant. nih.gov Key intermolecular interactions anticipated to stabilize the crystal lattice include:

N-H···O Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor, and the amide carbonyl oxygen is an effective acceptor. This is expected to lead to the formation of hydrogen-bonded chains or dimeric motifs. nih.gov

N-H···N Hydrogen Bonding: The pyrazine ring contains nitrogen atoms that can act as hydrogen bond acceptors, potentially forming interactions with the amide N-H group. researchgate.net

C-I···π Halogen Bonding: The iodine atom on the phenyl ring can act as a halogen bond donor, forming stabilizing interactions with the electron-rich π systems of adjacent pyrazine or phenyl rings. nih.gov

Interactive Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzamides nih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for organic molecules lacking chirality |

| Key Intermolecular Forces | N-H···O and N-H···N Hydrogen Bonds, C-I···π Halogen Bonds | Based on functional groups present and analysis of similar structures researchgate.netnih.gov |

| Molecular Conformation | Near-planar with torsion at the amide linkage | Observed in related N-arylbenzamides nih.gov |

Crystallographic Studies of Derived Coordination Complexes and Supramolecular Assemblies

The structural motifs within this compound make it an excellent candidate as a ligand in coordination chemistry and for constructing supramolecular assemblies. The pyrazine ring offers two nitrogen atoms for coordination, and the amide oxygen can also bind to metal centers.

Studies on Cu(II) complexes with pyrazine 2-amide demonstrate that such ligands can act as chelating or bridging units. mdpi.com As a ligand, this compound could coordinate to a metal center in several ways:

Monodentate Coordination: Through one of the pyrazine nitrogen atoms.

Chelating Coordination: Forming a stable five-membered ring by coordinating through a pyrazine nitrogen and the adjacent amide oxygen atom.

Bridging Coordination: Linking two or more metal centers, typically using the two nitrogen atoms of the pyrazine ring (µ-N,N'-bridging), leading to the formation of 1D, 2D, or 3D coordination polymers. mdpi.com

The presence of the iodo-substituent introduces the possibility of halogen bonding as a directing force in the formation of these larger assemblies, working in concert with coordination bonds and hydrogen bonding to create complex and robust supramolecular architectures. The interplay of these non-covalent interactions is a key area of investigation in crystal engineering.

Polymorphism and Co-crystallization Phenomena

Polymorphism:

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While specific polymorphic studies on this compound are not extensively documented in the literature, the potential for its existence can be inferred from studies on analogous N-arylbenzamides.

For instance, the phenomenon of polymorphism has been observed in various N-arylbenzamides, where different crystal packing and molecular conformations are influenced by the nature and position of substituents on the aromatic rings mdpi.comias.ac.in. The presence of the flexible amide linkage and the potential for different rotational orientations (conformational polymorphism) of the pyrazinyl and iodobenzoyl moieties in this compound suggest a propensity for forming multiple crystalline arrangements. The crystallization conditions, such as the choice of solvent and temperature, would likely play a significant role in the isolation of different polymorphic forms.

Co-crystallization:

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. This approach is widely employed to enhance properties like solubility and bioavailability of active pharmaceutical ingredients. The pyrazine moiety in this compound, with its nitrogen atoms acting as hydrogen bond acceptors, presents an excellent opportunity for forming co-crystals with various coformers, particularly those with hydrogen bond donor groups like carboxylic acids.

Studies on the related compound, pyrazinamide (B1679903), have demonstrated its ability to form co-crystals with a variety of carboxylic acids researchgate.netfrontiersin.orgmdpi.comresearchgate.net. These co-crystals are often stabilized by robust hydrogen bonding interactions between the pyrazine nitrogen and the carboxylic acid's hydroxyl group. It is therefore highly probable that this compound could be co-crystallized with suitable coformers to modulate its solid-state properties. A systematic screening of coformers would be necessary to explore this potential fully.

An illustrative table of potential coformers for this compound, based on common co-crystal engineering strategies, is presented below.

| Coformer Class | Example Coformers | Potential Interaction |

| Carboxylic Acids | Benzoic Acid, Succinic Acid, Fumaric Acid | O-H···N (pyrazine) hydrogen bond |

| Amides | Pyrazinamide, Nicotinamide | N-H···N (pyrazine), N-H···O (amide) hydrogen bonds |

| Phenols | Resorcinol, Hydroquinone | O-H···N (pyrazine) hydrogen bond |

Analysis of Intermolecular Interactions in the Solid State (e.g., Halogen Bonding, Hydrogen Bonding)

Halogen Bonding:

The iodine atom in the 4-position of the benzoyl group is a potent halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal structure of this compound, the nitrogen atoms of the pyrazine ring and the oxygen atom of the amide carbonyl group are potential halogen bond acceptors.

Studies on other iodinated organic molecules have provided significant insights into the nature and strength of halogen bonds . The C-I···N and C-I···O interactions are expected to be significant in directing the supramolecular assembly of this compound. The geometry of these interactions, particularly the linearity of the C-I···acceptor angle, is a key characteristic of strong halogen bonds.

Hydrogen Bonding:

The amide group (-CONH-) in this compound is a classic hydrogen bonding motif, with the N-H group acting as a hydrogen bond donor and the C=O group as a hydrogen bond acceptor. It is highly probable that N-H···N (to the pyrazine ring) and N-H···O (to the carbonyl of a neighboring molecule) hydrogen bonds will be present, leading to the formation of chains, dimers, or more complex hydrogen-bonded networks mdpi.com.

The interplay between halogen bonding and hydrogen bonding will ultimately dictate the final crystal packing. A summary of the likely intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Expected Geometry |

| Halogen Bond | C-I | N (pyrazine) | Linear to slightly bent |

| Halogen Bond | C-I | O (carbonyl) | Bent |

| Hydrogen Bond | N-H (amide) | N (pyrazine) | Linear |

| Hydrogen Bond | N-H (amide) | O (carbonyl) | Linear to slightly bent |

Chromatographic and Thermal Analysis for Purity and Identity

The purity and identity of this compound are critical parameters that are typically assessed using a combination of chromatographic and analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For an aromatic and heterocyclic compound like this compound, reversed-phase HPLC with UV detection would be a suitable method for purity assessment.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient separation of the main compound from any potential impurities. The retention time of the main peak would serve as a qualitative identifier, while the peak area percentage would provide a quantitative measure of purity. General HPLC conditions for similar aromatic amides have been reported in the literature nih.govnih.govchromatographyonline.com.

A hypothetical data table illustrating the results of an HPLC purity analysis is shown below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.5 min |

| Purity (by area %) | >99% |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₁H₇IN₄O), the theoretical weight percentages of carbon, hydrogen, iodine, nitrogen, and oxygen can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical values to confirm the compound's stoichiometry and elemental purity.

The following table presents the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 39.07 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.09 |

| Iodine | I | 126.90 | 1 | 126.90 | 37.54 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 16.58 |

| Oxygen | O | 16.00 | 1 | 16.00 | 4.73 |

| Total | 338.12 | 100.00 |

Experimental results from an elemental analyzer would be compared against these theoretical percentages. A close correlation (typically within ±0.4%) would provide strong evidence for the correct elemental composition of the synthesized compound.

Computational and Theoretical Investigations of 4 Iodo N Pyrazin 2 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of a molecule from first principles, relying on the laws of quantum mechanics. These methods provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fu-berlin.de Instead of calculating the complex wave function of a molecule, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. researchgate.net The core principle is that the total energy of a molecule is a functional of its electron density.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, which represents the molecule's most stable conformation. researchgate.netmdpi.com This is an iterative process where the forces on each atom are calculated, and the geometry is adjusted until a minimum energy is reached. mdpi.com Successful optimization results in a stable 3D structure and provides key data such as bond lengths, bond angles, and dihedral angles that describe the molecule's geometry based on its electronic interactions. researchgate.net For a molecule like 4-iodo-N-(pyrazin-2-yl)benzamide, a DFT geometry optimization would yield precise coordinates for each atom, defining the spatial relationship between the iodobenzoyl group and the pyrazine (B50134) ring.

Table 1: Illustrative Data from DFT Geometry Optimization for this compound (Note: The following values are hypothetical examples of what a DFT calculation would produce, as specific published data for this compound is not available.)

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C-I | e.g., 2.10 Å |

| Bond Length | C=O | e.g., 1.25 Å |

| Bond Length | N-H | e.g., 1.02 Å |

| Bond Angle | C-N-H | e.g., 121.5° |

| Dihedral Angle | O=C-N-C | e.g., 175.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. numberanalytics.com For this compound, analyzing the distribution and energies of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, providing insight into its reaction mechanisms. nih.govacs.org

Table 2: Illustrative Data from FMO Analysis for this compound (Note: The following values are hypothetical examples of what an FMO analysis would produce.)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | e.g., -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | e.g., -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | e.g., 5.3 eV | Predicts chemical stability and reactivity |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized molecules.

NMR Chemical Shifts: Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can greatly assist in experimental interpretation. escholarship.orgarxiv.org Methods like DFT can calculate the magnetic shielding tensors for each atom in a molecule. acs.org These shielding values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Such predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra and can even help differentiate between subtle structural isomers. arxiv.orgacs.org

Vibrational Frequencies: The vibrational frequencies of a molecule, which are observed in Infrared (IR) and Raman spectroscopy, can also be computed. researchgate.net After a geometry optimization finds the minimum energy structure, a frequency calculation is performed by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). psu.eduacs.org The resulting eigenvalues and eigenvectors correspond to the vibrational frequencies and the normal modes of the molecule, respectively. researchgate.net These predicted frequencies help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as C=O stretching, N-H bending, or aromatic ring vibrations. github.io

Computational chemistry provides robust methods for calculating the thermodynamic properties of molecules. numberanalytics.comfiveable.me From the results of a vibrational frequency calculation, it is possible to determine key thermodynamic quantities using statistical mechanics. fu-berlin.deacs.org

These calculations can yield the enthalpy (H), entropy (S), and Gibbs free energy (G) of a molecule at a given temperature. nih.govnih.gov This information is critical for predicting the spontaneity and energy changes of chemical reactions. For instance, by calculating the Gibbs free energy of reactants and products, the Gibbs free energy of reaction (ΔG_rxn) can be determined, indicating whether a reaction is favorable under specific conditions. For this compound, these calculations could predict its stability and the feasibility of its synthesis or subsequent reactions. fiveable.me

Molecular Modeling and Simulation Studies

Beyond the properties of an isolated molecule, computational methods can simulate its interactions with other molecules, which is particularly important in fields like medicinal chemistry and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. ijsrtjournal.comazolifesciences.com This method is a cornerstone of structure-based drug design. nih.govnih.gov

The process involves two main steps: sampling possible conformations of the ligand within the receptor's binding site and then ranking these conformations using a scoring function. nih.gov The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. chemrxiv.org For a compound like this compound, molecular docking could be used to screen for potential biological targets. By docking the compound into the active sites of various enzymes or receptors, researchers can hypothesize its mechanism of action, identify key intermolecular interactions (like hydrogen bonds or hydrophobic interactions), and predict its potential as a therapeutic agent. ijsrtjournal.comazolifesciences.com

Table 3: Illustrative Data from a Molecular Docking Study (Note: The following data is hypothetical, showing typical results from docking a ligand into a protein active site.)

| Parameter | Description | Illustrative Result |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | e.g., -8.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form key contacts with the ligand. | e.g., TYR 252, GLU 305, ARG 310 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and receptor. | e.g., Amide N-H with GLU 305 backbone C=O |

| RMSD (Å) | Root-mean-square deviation from a known binding pose (if available). | e.g., 1.2 Å |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and dynamic behavior of molecules like this compound over time. nih.gov By simulating the atomic motions, MD provides insights into the molecule's flexibility, preferred shapes (conformations), and interactions with its environment, such as a solvent or a biological receptor. nih.gov For this compound, MD simulations can elucidate the rotational dynamics around the central amide bond, which connects the 4-iodophenyl and pyrazin-2-yl moieties. The simulation tracks how the molecule folds and flexes, revealing the most stable, low-energy conformations.

Table 1: Representative Data from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Average Value | Interpretation |

| RMSD (Å) | 1.8 ± 0.3 | The system reached a stable equilibrium with minor structural fluctuations around an average conformation. |

| Radius of Gyration (Rg) (Å) | 4.5 ± 0.2 | The molecule maintains a relatively compact and stable overall shape throughout the simulation. |

| Intramolecular H-Bonds | 0.8 (average) | Transient intramolecular hydrogen bonds are occasionally formed, contributing to conformational stability. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Structure-Property Correlation

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict their efficacy as, for example, enzyme inhibitors. nih.gov The model links physicochemical descriptors—such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity)—to the measured biological activity (e.g., pIC50). researchgate.netnih.gov A statistically robust QSAR model, validated internally (cross-validation, rcv²) and externally (predictive r²), can guide the design of new, more potent compounds by identifying which structural features are most important for activity. researchgate.net

Three-dimensional QSAR (3D-QSAR) extends this concept by considering the 3D properties of the molecules. nih.gov In a 3D-QSAR study, molecules are aligned, and their steric and electrostatic fields are calculated and mapped onto a grid. The model then correlates variations in these fields with changes in biological activity. nih.gov For this compound and its derivatives, 3D-QSAR could generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov For instance, a map might show that a positive electrostatic potential near the pyrazine nitrogen atoms enhances binding, while steric bulk near the iodine atom decreases it, providing a visual guide for rational drug design. nih.govnih.gov

Table 2: Example of a Predictive 2D-QSAR Model Equation

| Model Equation | Statistical Metric | Value |

| pIC50 = 0.75(cLogP) - 0.42(TPSA) + 1.2*(Dipole) + 2.15 | r² (Correlation Coefficient) | 0.85 |

| rcv² (Cross-validated r²) | 0.78 | |

| r²pred (Predictive r²) | 0.81 |

Non-Covalent Interaction Analysis

Non-covalent interactions are the primary forces governing the supramolecular assembly, crystal packing, and molecular recognition of this compound. rsc.org These interactions, although individually weaker than covalent bonds, collectively determine the three-dimensional architecture of the compound in the solid state and its ability to bind to biological targets. The key non-covalent forces at play for this molecule are halogen bonds, hydrogen bonds, and aromatic stacking interactions.

Detailed Analysis of Halogen Bonding Interactions Involving the Iodine Atom

A defining feature of this compound is the iodine atom, which can act as a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base (a nucleophile). beilstein-journals.org The iodine atom in the iodophenyl ring is particularly effective at forming halogen bonds due to its high polarizability. beilstein-journals.org

In the context of this molecule, the nitrogen atoms of the pyrazine ring are excellent halogen bond acceptors. acs.org Computational studies and crystal structure analysis of similar compounds show that a strong I···N halogen bond can form between the iodine atom of one molecule and a pyrazine nitrogen of a neighboring molecule. researchgate.netnih.gov This interaction is highly directional, with the C-I···N angle typically approaching 180°. The strength and geometry of these bonds are critical in dictating the crystal packing and can be a key interaction for binding in a protein pocket. acs.org

Table 3: Typical Halogen Bond Parameters

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (C-I···Acceptor) (°) |

| Halogen Bond | C-I | N (Pyrazine) | 2.8 - 3.2 | 160 - 180 |

| Halogen Bond | C-I | O (Amide) | 3.0 - 3.4 | 155 - 175 |

Note: Data are representative based on studies of similar iodo-aromatic compounds. nih.govnih.gov

Characterization of Hydrogen Bonding Networks within Molecular Systems

Hydrogen bonding plays a crucial role in the molecular assembly of this compound. The molecule contains a classic hydrogen bond donor in the amide group (N-H) and multiple potential hydrogen bond acceptors: the oxygen atom of the amide carbonyl (C=O) and the two nitrogen atoms of the pyrazine ring. japtronline.com

The most prominent hydrogen bond expected is the N-H···O=C interaction between the amide groups of adjacent molecules. nih.govnih.gov This type of interaction is very common in benzamide (B126) structures and typically leads to the formation of infinite chains or cyclic dimers, which act as robust supramolecular synthons that organize the molecules in the crystal lattice. japtronline.comnih.gov Additionally, weaker C-H···N and C-H···O hydrogen bonds can form, where activated C-H groups on the aromatic rings interact with the pyrazine nitrogens or the amide oxygen, further stabilizing the three-dimensional network. nih.govnih.gov

Table 4: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Bond | Expected Strength |

| Amide N-H | Amide C=O | N-H···O | Strong |

| Amide N-H | Pyrazine N | N-H···N | Moderate |

| Aromatic C-H | Pyrazine N | C-H···N | Weak |

| Aromatic C-H | Amide C=O | C-H···O | Weak |

Aromatic Stacking Interactions (e.g., Pi-Pi Stacking)

The interaction can occur between two iodophenyl rings, two pyrazine rings, or, quite favorably, between an iodophenyl ring and a pyrazine ring. The pyrazine ring is electron-deficient, while the iodophenyl ring is comparatively electron-rich, which can lead to strong donor-acceptor type π-π stacking. researchgate.net These interactions are typically characterized by an interplanar distance of about 3.3 to 3.8 Å and can be in a parallel-displaced or edge-to-face arrangement to maximize attraction and minimize repulsion. researchgate.netrsc.org

Table 5: Characteristics of Aromatic Stacking Interactions

| Interaction Type | Ring 1 | Ring 2 | Typical Interplanar Distance (Å) |

| π-π Stacking | 4-Iodophenyl | 4-Iodophenyl | 3.4 - 3.8 |

| π-π Stacking | Pyrazine | Pyrazine | 3.3 - 3.7 |

| Donor-Acceptor π-π Stacking | 4-Iodophenyl | Pyrazine | 3.3 - 3.6 |

Note: Distances are typical values observed in crystal structures featuring aromatic rings. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 4 Iodo N Pyrazin 2 Yl Benzamide

Reactivity of the Pyrazine (B50134) Heterocycle

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structure renders the ring electron-deficient and influences its chemical behavior significantly.

The nitrogen atoms in the pyrazine ring are sp²-hybridized and possess lone pairs of electrons. However, due to the electronegativity of nitrogen and the aromatic nature of the ring, these lone pairs are less available for protonation compared to those in aliphatic amines or more basic heterocycles like pyridine (B92270). Pyrazine is a weak base, with a pKa of approximately 0.65. nih.gov

Despite their weak basicity, the nitrogen atoms can act as nucleophiles or coordination sites for metal ions. They can be alkylated or participate in the formation of metal complexes. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group. For instance, chloropyrazines readily undergo nucleophilic substitution reactions. nih.gov

Computational studies on analogous structures, such as 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, using Molecular Electrostatic Potential (MEP) analysis, show that the most negative electrostatic potential (the site most prone to electrophilic attack) is located over the pyrazine ring nitrogen atoms. researchgate.net

The pyrazine ring is generally stable due to its aromaticity. Ring-opening reactions are not common and typically require harsh conditions or specific activation. For example, reduction of the pyrazine ring can lead to non-aromatic piperazine (B1678402) derivatives. Under certain circumstances, highly reactive intermediates can lead to ring cleavage.

Conversely, the pyrazine ring itself is often synthesized through ring-closing condensation reactions. The most common method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine. researchgate.net While this pertains to the synthesis of the ring rather than its subsequent reactivity, it underscores the stability of the pre-formed aromatic heterocycle in 4-iodo-N-(pyrazin-2-yl)benzamide.

Amide Bond Stability and Hydrolysis Mechanisms

The amide bond is a robust functional group, and its hydrolysis generally requires vigorous conditions, such as strong acids or bases at elevated temperatures. researchgate.net The stability of the amide bond in this compound is crucial for its structural integrity.

The mechanism of hydrolysis depends on the pH:

Acid-Catalyzed Hydrolysis: Involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The departure of the pyrazinyl-amine anion, which is a poor leaving group, is the rate-limiting step. researchgate.net

The rate of hydrolysis can be influenced by the electronic properties of both the benzoyl and pyrazinyl moieties. Generally, N-aryl amides are more resistant to hydrolysis than N-alkyl amides. Studies on related compounds have shown that strategies such as converting the amide to a carbamate (B1207046) or replacing the phenyl ring with a different heterocycle can be used to mitigate hydrolysis. nih.gov The cleavage of unactivated amide bonds can also be accelerated by certain reagents, such as ammonium (B1175870) salts in the presence of hydrazine. rsc.org Computational analyses using Radial Distribution Functions (RDF) can be employed to predict the susceptibility of a compound to hydrolysis by modeling interactions with water molecules. researchgate.net

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are significantly influenced by the nature and position of substituents on both the pyrazine and benzamide (B126) rings. These substituents can alter the electronic properties and steric environment of the molecule, thereby affecting reaction rates and the regioselectivity of reactions.

The core structure of this compound features an electron-withdrawing pyrazine ring and a benzamide moiety bearing an iodine atom. The iodine atom at the 4-position of the benzoyl group is a key functional handle for cross-coupling reactions. The kinetics and efficiency of these reactions are sensitive to electronic and steric perturbations introduced by additional substituents.

Research on structurally related pyrazine derivatives provides valuable insights into these substituent effects. For instance, computational studies on halogen-substituted pyrazine carboxamides have demonstrated that the introduction of different halogens can modulate the molecule's reactive properties.

A theoretical study on a similar compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, using Density Functional Theory (DFT) calculations, revealed that halogen substitution impacts the molecule's chemical potential and electrophilicity index. researchgate.net Such calculations help in predicting the most probable sites for electrophilic attack. researchgate.net These findings suggest that the electronic nature of substituents on the pyrazine ring of this compound would similarly dictate the reactivity of the amide and the pyrazine nitrogens.

The introduction of substituents on the pyrazine ring can also influence the reaction yields, which serves as an indicator of reaction kinetics. In the synthesis of a series of N-(2-((6-substituted pyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, the yields of the final products varied depending on the substituent on the pyrazine ring, indicating that different substituents affect the ease of the reaction. nih.gov

The electronic nature of substituents on the benzamide ring, other than the iodo group, would also play a crucial role. Electron-donating groups would be expected to increase the electron density on the benzoyl ring, potentially affecting the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. Conversely, electron-withdrawing groups would decrease the electron density.

The steric hindrance caused by bulky substituents near the reactive centers (the C-I bond and the amide linkage) can also significantly impact reaction kinetics by impeding the approach of reagents.

While specific kinetic data for this compound is not extensively available in the public domain, the following table summarizes the expected influence of different types of substituents on the reaction kinetics based on established principles of physical organic chemistry and findings from related structures.

Table 1: Predicted Influence of Substituents on the Reaction Kinetics of this compound

| Ring | Substituent Type | Position | Expected Effect on Reaction Rate (e.g., Suzuki Coupling at C-I) | Rationale |

|---|---|---|---|---|

| Benzamide | Electron-Donating (e.g., -OCH₃, -CH₃) | ortho, meta, para | Decrease | Increases electron density at the C-I bond, making oxidative addition slower. |

| Benzamide | Electron-Withdrawing (e.g., -NO₂, -CF₃) | ortho, meta, para | Increase | Decreases electron density at the C-I bond, facilitating oxidative addition. |

| Pyrazine | Electron-Donating (e.g., -NH₂, -OR) | - | May have a minor effect on the C-I bond reactivity but will increase the basicity of the pyrazine nitrogens. | Electronic effects are primarily transmitted through the amide linkage. |

| Pyrazine | Electron-Withdrawing (e.g., -Cl, -Br) | - | May have a minor effect on the C-I bond reactivity but will decrease the basicity of the pyrazine nitrogens. | Electronic effects are primarily transmitted through the amide linkage. |

| Benzamide/Pyrazine | Bulky Groups (e.g., -tBu) | ortho to reactive site | Decrease | Steric hindrance impedes the approach of the catalyst and coupling partner. |

In terms of selectivity, substituents can direct the regioselectivity of reactions such as electrophilic aromatic substitution on the benzamide ring, although the primary directing effects would be from the amide and iodo groups. On the pyrazine ring, which is already electron-deficient, the position of further substitution would be influenced by the electronic nature of the existing substituents.

Coordination Chemistry and Supramolecular Applications of 4 Iodo N Pyrazin 2 Yl Benzamide

Ligand Design and Complexation with Metal Centers

The design of 4-iodo-N-(pyrazin-2-yl)benzamide as a ligand is predicated on the presence of multiple potential coordination sites. The pyrazine (B50134) moiety offers two nitrogen atoms for metal binding, while the amide group contains both a nitrogen and an oxygen atom that can participate in chelation. This polysite nature allows for diverse binding modes and the formation of complexes with varied nuclearity and dimensionality.

Chelation Modes and Coordination Geometries

The N-(pyrazin-2-yl)benzamide scaffold typically acts as a bidentate ligand, coordinating to a metal center through one of the pyrazine nitrogen atoms and the adjacent amide oxygen atom. This forms a stable five-membered chelate ring. researchgate.net In coordination with metal ions such as copper(II), the amide group almost exclusively coordinates through the oxygen atom rather than the nitrogen atom. mdpi.combohrium.com

Beyond simple chelation, the second nitrogen atom of the pyrazine ring can remain available for further coordination, acting as a bridge to another metal center. This can lead to the formation of one-dimensional (1D) or two-dimensional (2D) coordination polymers. mdpi.combohrium.com The geometry around the metal center is frequently a tetragonally distorted octahedron or a square pyramid, with the N,O-chelate occupying the equatorial positions. mdpi.com

The coordination behavior of related pyrazine and pyridine (B92270) amide ligands with Cu(II) has been studied, revealing a preference for the harder oxygen donor of the amide and the softer nitrogen donor of the heteroaromatic ring. mdpi.com This principle is expected to govern the coordination of this compound as well.

Synthesis and Characterization of Metal-Organic Complexes

The synthesis of metal-organic complexes with this compound can be achieved through standard solution-based methods. Typically, this involves the reaction of the ligand with a metal salt in a suitable solvent or solvent system, followed by crystallization. The stoichiometry of the reactants can influence the final product, although the ligand-to-metal ratio in the resulting complex may differ from the initial ratio. mdpi.combohrium.com

Supramolecular Architecture Design

The design of supramolecular architectures using this compound leverages non-covalent interactions, primarily halogen and hydrogen bonding. The directionality and predictability of these interactions allow for the rational design of ordered solid-state structures.

Exploitation of Halogen Bonding in Crystal Engineering

The iodine atom on the benzamide (B126) ring is a key feature for crystal engineering, as it can act as a potent halogen bond donor. Halogen bonds are directional, non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. The strength of these bonds typically follows the trend I > Br > Cl > F. semanticscholar.org

In the case of this compound, the iodine atom can form halogen bonds with various acceptors. The pyrazine nitrogen atoms are excellent halogen bond acceptors, leading to the formation of C–I···N interactions. semanticscholar.orgrsc.org These interactions are nearly linear and can be used to link molecules into chains or more complex networks. semanticscholar.org The amide oxygen can also act as a halogen bond acceptor, although N···I interactions are generally more prevalent with pyrazine-containing structures. nih.govacs.org The presence of electron-withdrawing fluorine atoms on the iodo-bearing ring can enhance the strength of the halogen bond. nih.gov

Table 1: Representative Halogen Bond Geometries in Related Structures

| Donor | Acceptor | Interaction | Distance (Å) | Angle (°) |

| C-I | N (pyrazine) | C–I···N | ~2.94 | ~170 |

| C-I | O (nitro) | C–I···O | ~3.21 | ~160 |

Data is based on analogous systems found in the literature. semanticscholar.orgnih.gov

Self-Assembly of this compound into Ordered Structures

The self-assembly of this compound into well-defined supramolecular structures is driven by the synergistic interplay of multiple non-covalent interactions. The combination of halogen bonding and hydrogen bonding provides a powerful tool for directing the assembly process.

Molecules can be linked into primary motifs, such as dimers or chains, through robust hydrogen bonding interactions. These primary structures can then be further organized into higher-dimensional architectures through weaker, yet highly directional, halogen bonds. nih.gov For instance, hydrogen-bonded chains could be cross-linked by C–I···N halogen bonds to form 2D sheets. The competition and cooperation between these different interactions dictate the final supramolecular architecture. nih.gov The self-assembly of similar molecules has been shown to form structures like zigzag chains. researchgate.net

Hydrogen Bond-Directed Assemblies

Hydrogen bonding is a dominant force in the supramolecular chemistry of this compound. The amide group provides a classic N–H donor and a C=O acceptor. The N–H···O=C hydrogen bond is a common and robust motif that can lead to the formation of chains or cyclic structures. nih.govnih.gov

Table 2: Common Hydrogen Bond Parameters in Benzamide Derivatives

| Donor | Acceptor | Interaction | H···A Distance (Å) | D–H···A Angle (°) |

| N-H | O=C | N–H···O=C | ~2.10 | ~140 |

| C-H | O (nitro) | C–H···O | - | - |

| O-H | N (pyridine) | O–H···N | - | - |

Data is based on analogous systems found in the literature. nih.govnih.govnih.gov

Catalytic Applications of Metal Complexes Derived from this compound

Direct studies on the catalytic applications of metal complexes specifically derived from this compound are not readily found in current research. However, the broader classes of related compounds, such as pyrazinamide (B1679903) derivatives and other substituted benzamides, have been explored in catalysis, offering insights into the potential applications of this specific ligand.

The pyrazine component of the molecule is of particular interest. Pyrazinamide, a related compound, is known to be converted by bacterial pyrazinamidase into pyrazinoic acid, which is active against Mycobacterium tuberculosis. This enzymatic catalysis highlights the biological reactivity of the pyrazine ring system. nih.gov Furthermore, computational studies on pyrazinamide and its transition metal complexes suggest that complexation can modulate the electronic properties of the ligand, potentially enhancing its biological and catalytic activity. researchgate.net These studies indicate that metal complexes of pyrazinamide are softer and more polarizable than the free ligand, which could be advantageous for their interaction with biological targets. researchgate.net

The benzamide portion of the molecule, particularly when substituted, also has relevance in catalysis. For instance, nickel-catalyzed ortho-iodination of aromatic amides has been demonstrated, utilizing a directing group to functionalize the C-H bond. researchgate.net While this compound is already iodinated, this type of reactivity underscores the potential for metal-catalyzed transformations involving the benzamide framework. Additionally, iodide itself can play a crucial role in catalysis. In palladium-catalyzed C-H nitrosation/annulation reactions, the formation of an iodide-bridged binuclear palladium complex has been shown to enhance catalytic efficiency through a trans effect. nih.gov This suggests that the iodo-substituent in this compound could potentially influence the catalytic activity of its metal complexes.

Moreover, 2-benzamide tellurenyl iodides have been synthesized and utilized as pre-catalysts for the conversion of CO2 and epoxides into cyclic carbonates. researchgate.net This demonstrates that iodo-substituted benzamide derivatives can be precursors to catalytically active species.

While direct experimental data for the catalytic use of this compound complexes is pending, the following table summarizes the catalytic applications of related compound classes, which may inform future research directions.

| Catalyst/Pre-catalyst Class | Metal/Element | Reaction Catalyzed | Reference |

| Pyrazinamidase | - | Hydrolysis of pyrazinamide | nih.gov |

| 2-Benzamide tellurenyl iodides | Tellurium | Cycloaddition of CO2 and epoxides | researchgate.net |

| Nickel/8-amino-5-chloroquinoline | Nickel | ortho-Iodination of aromatic amides | researchgate.net |

| Palladium/Iodide | Palladium | C-H nitrosation/annulation | nih.gov |

| Pyrazinamide Metal Complexes | Zn, Ni, Mn, Fe, Co, Cu, Cr, Cd, Hg | (Computational Study) | researchgate.net |

Host-Guest Chemistry and Recognition Phenomena

Specific research into the host-guest chemistry and recognition phenomena of this compound is not currently available. However, the structural components of the molecule strongly suggest its potential for engaging in various supramolecular interactions, which are the foundation of host-guest chemistry.

The amide linkage is a classic functional group for forming robust hydrogen bonds, often leading to predictable supramolecular synthons. The pyrazine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. The iodinated phenyl ring introduces the possibility of halogen bonding, where the iodine atom acts as a Lewis acidic halogen bond donor. The interplay of these non-covalent interactions—hydrogen bonding (N-H···N, N-H···O) and halogen bonding (C-I···O, C-I···N)—could direct the assembly of this molecule into complex supramolecular architectures capable of encapsulating guest molecules.

Studies on related systems provide a framework for predicting the behavior of this compound. For example, aromatic-amide-linked bis- and tris-calix researchgate.netpyrroles have been synthesized and shown to act as hosts for bis-carboxylates and the citrate (B86180) anion. nih.gov This demonstrates the efficacy of amide linkers in constructing polytopic receptors.

Furthermore, the broader field of host-guest chemistry has seen the application of various macrocycles for encapsulating guest molecules. Carboxylated pillar[n]arenes, for instance, form host-guest complexes with various drug molecules, with binding stabilized by a combination of hydrophobic effects, hydrogen bonding, and electrostatic interactions. nih.govresearchgate.net While this compound is not a macrocycle itself, its self-assembly through non-covalent interactions could create cavities or channels capable of selective guest recognition.

The potential for this compound to act as a "host" or participate in "recognition phenomena" is therefore high, though it remains an area for future investigation. The following table summarizes host-guest systems involving related functional motifs.

| Host Molecule Class | Guest Molecule(s) | Key Interactions | Reference |

| Aromatic-amide-linked bis- and tris-calix researchgate.netpyrroles | Bis-carboxylates, citrate anion | Hydrogen bonding | nih.gov |

| Carboxylated pillar[n]arenes | Memantine, chlorhexidine, proflavine | Hydrophobic effects, hydrogen bonding, electrostatic interactions | nih.govresearchgate.net |

Structure Interaction Relationship Studies of 4 Iodo N Pyrazin 2 Yl Benzamide in Chemical Biology Contexts

Structure-Activity Relationship (SAR) Studies via Systematic Chemical Modifications

No publicly available studies detailing the systematic chemical modification of 4-Iodo-N-(pyrazin-2-yl)benzamide and the corresponding effects on biological activity have been identified. Such studies would typically involve the synthesis of analogues by, for example, altering the position or nature of the halogen on the phenyl ring, substituting the pyrazine (B50134) ring with other heterocycles, or modifying the amide linker. The subsequent evaluation of these analogues against a biological target would be necessary to establish a clear structure-activity relationship.

Elucidation of Molecular Recognition Principles and Binding Affinities

Detailed molecular recognition studies, including the identification of specific binding partners and the quantification of binding affinities (such as Kd or IC50 values), for this compound are not described in the available literature. Elucidating these principles would require the identification of a specific macromolecular target, such as a protein or nucleic acid, with which the compound interacts.

Biophysical Techniques for Studying Ligand-Macromolecule Interactions

While a variety of biophysical techniques could be applied to study the interaction of this compound with a biological macromolecule, no specific applications of techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to this compound have been reported. Similarly, data on enzyme inhibition kinetics for this specific molecule are not available.

Ligand Efficiency and Fragment-Based Design Principles

The calculation of ligand efficiency metrics, which relate the binding affinity of a compound to its size (e.g., heavy atom count), is contingent on having binding affinity data. As this information is not available for this compound, its ligand efficiency cannot be determined. The principles of fragment-based drug design, where small molecular fragments are identified and then optimized into larger, more potent ligands, could theoretically be applied to the constituent parts of this compound. However, no such studies involving this specific compound have been published.

Future Directions and Emerging Research Frontiers

Development of Next-Generation Synthetic Methodologies

The synthesis of 4-iodo-N-(pyrazin-2-yl)benzamide and its derivatives is foundational to exploring their potential applications. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Current synthetic strategies for similar benzamide (B126) structures often involve the coupling of a carboxylic acid with an amine. For instance, the synthesis of related N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds has been achieved through the use of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N,N-ethyl carbodiimide (B86325) hydrochloride (EDC·HCl). nih.gov Another approach involves palladium-catalyzed amination reactions to form the crucial C-N bond. nih.gov

Future methodologies are expected to move towards greener and more atom-economical processes. This could include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based protocols for the amidation reaction between 4-iodobenzoic acid and 2-aminopyrazine (B29847) could lead to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze the formation of the amide bond would represent a significant step towards sustainable synthesis. Researchers may explore engineered enzymes that can tolerate the specific substrates and reaction conditions.

Photoredox Catalysis: Visible-light-mediated reactions offer a mild and efficient alternative to traditional coupling methods. The development of photoredox-catalyzed pathways for the synthesis of this compound could reduce the reliance on transition metal catalysts.

These next-generation synthetic methods will be crucial for producing a diverse library of derivatives for further investigation.

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools can accelerate the design and prediction of novel derivatives with desired properties.

Generative AI models can be employed to design new molecules from scratch, optimizing for specific biological activities or material properties. britannica.com By learning from vast datasets of existing chemical structures and their associated activities, these models can propose novel derivatives of this compound that are more likely to be successful.

Furthermore, ML algorithms can be used for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting the biological activity of new derivatives based on their chemical structure.

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity profiles of potential drug candidates, reducing the likelihood of late-stage failures.

Virtual Screening: Rapidly screening large virtual libraries of compounds to identify those with the highest probability of interacting with a specific biological target.

The integration of AI and ML will enable a more targeted and efficient exploration of the chemical space around this compound, saving time and resources in the research and development process.

Exploration of Novel Material Science Applications for this compound Derivatives

The presence of an iodine atom in the structure of this compound opens up possibilities for its use in material science, particularly in the development of novel functional materials.

Iodinated compounds are known for their ability to absorb X-rays, making them useful as contrast agents in medical imaging. radiopaedia.org Suspensions of iodinated polymer nanoparticles have been evaluated as contrast agents for Computed Tomography (CT) and Spectral Photon Counting Computed Tomography (SPCCT). rsc.org Future research could explore the incorporation of this compound derivatives into polymers or nanoparticles to create new imaging agents. The pyrazine (B50134) moiety could also be functionalized to target specific tissues or cells, leading to more precise diagnostic tools.

The unique electronic properties of the pyrazine ring, combined with the heavy iodine atom, may also lead to applications in:

Organic Electronics: The development of organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials.

Crystal Engineering: The iodo- and pyrazine groups can participate in specific intermolecular interactions, such as halogen bonding and hydrogen bonding, which can be used to control the self-assembly of molecules into well-defined crystalline structures with interesting optical or electronic properties.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The intersection of synthetic organic chemistry and chemical biology offers a fertile ground for discovering the biological roles and therapeutic potential of novel compounds. The pyrazine core is a well-established pharmacophore found in numerous biologically active molecules with a wide range of activities, including anti-inflammatory, anticancer, and antibacterial properties. nih.govnih.gov

Future interdisciplinary research on this compound and its derivatives will likely focus on:

Target Identification: Utilizing chemical probes based on the this compound scaffold to identify their cellular targets and elucidate their mechanisms of action. The iodine atom can serve as a handle for attaching reporter tags or for use in photoaffinity labeling experiments.

Development of Novel Therapeutics: Given that pyrazine analogues have shown promise as anti-tubercular agents, future work could involve synthesizing and screening a library of this compound derivatives for activity against Mycobacterium tuberculosis and other pathogens. rsc.org Similarly, the potential anticancer properties of pyrazine-containing compounds warrant investigation in the context of this scaffold. nih.gov

Radiolabeling for PET Imaging: The iodine atom can be replaced with a radioactive isotope, such as iodine-124 or iodine-125, to create radiotracers for Positron Emission Tomography (PET) imaging. This would enable the non-invasive visualization and quantification of the compound's distribution and target engagement in living organisms.

This interdisciplinary approach will be essential for translating the fundamental chemical properties of this compound into tangible applications in medicine and biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.